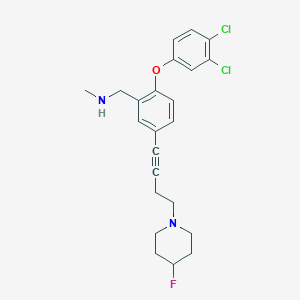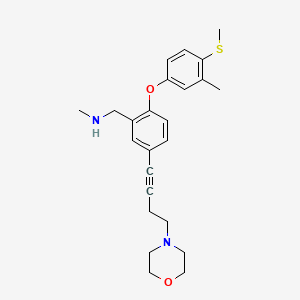![molecular formula C28H32N4O2 B10794921 (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794921.png)
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine is a complex organic compound that integrates multiple functional groups, including an imidazo[1,2-a]pyridine core, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate alkylating agent to introduce the butoxy group.
Coupling with Imidazo[1,2-a]pyridine: The intermediate is then coupled with an imidazo[1,2-a]pyridine derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the process is optimized to enhance yield and purity. This includes:
Recrystallization: Purification of intermediates through recrystallization from solvents like ethanol or methanol.
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydride.
Solvents: Acetonitrile, DMF, ethanol.
Major Products
Oxidation Products: Hydroxylated derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Neuropharmacology: It is studied for its potential as a selective serotonin receptor modulator, particularly targeting the 5-HT_1A receptor.
Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Wirkmechanismus
The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a ligand for the 5-HT_1A receptor, modulating neurotransmitter release and influencing mood and anxiety levels. The binding involves the piperazine ring interacting with the receptor’s active site, leading to downstream signaling effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: Another serotonin receptor modulator with a different core structure but similar pharmacological targets.
Uniqueness
(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct binding properties and pharmacological effects compared to other serotonin receptor modulators .
Eigenschaften
Molekularformel |
C28H32N4O2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C28H32N4O2/c1-33-27-9-3-2-8-26(27)31-19-17-30(18-20-31)15-6-7-21-34-24-13-11-23(12-14-24)25-22-32-16-5-4-10-28(32)29-25/h2-5,8-14,16,22H,6-7,15,17-21H2,1H3 |
InChI-Schlüssel |
LUUKEDLOUSMCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794858.png)


![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B10794876.png)
![{[20-({Dimethyl[(4-nitrophenyl)methyl]azaniumyl}methyl)-3,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{14,19}]icosa-1(20),4,6,8,10,14(19),15,17-octaen-10-yl]methyl}dimethyl[(4-nitrophenyl)methyl]azanium dibromide](/img/structure/B10794890.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide](/img/structure/B10794894.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794901.png)
![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794909.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-di(cyclohex-2-en-1-yl)-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794915.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794925.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dibenzyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794928.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis[2-(acetyloxy)ethyl]-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794929.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-15,31-bis(prop-2-en-1-yl)-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794932.png)
